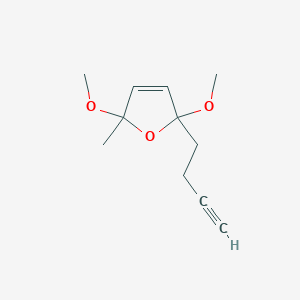

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran

Description

Properties

CAS No. |

91706-73-9 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-but-3-ynyl-2,5-dimethoxy-5-methylfuran |

InChI |

InChI=1S/C11H16O3/c1-5-6-7-11(13-4)9-8-10(2,12-3)14-11/h1,8-9H,6-7H2,2-4H3 |

InChI Key |

RFRCCFISCVAVIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC(O1)(CCC#C)OC)OC |

Origin of Product |

United States |

Preparation Methods

Electrochemical Oxidation Method

A highly efficient and industrially scalable method for preparing 2,5-dialkoxy-2,5-dihrofurans (including 2,5-dimethoxy derivatives) is the electrochemical oxidation of 2,5-dihydrofuran in the presence of an alkanol (e.g., methanol).

- Starting material: 2,5-dihydrofuran, which can be obtained by dehydration of butene-1,4-diol.

- Electrolyte: Mixture of 2,5-dihydrofuran, methanol (alkanol), and a conducting salt (e.g., potassium benzenesulfonate).

- Electrolysis conditions: Temperature below 60°C to avoid decomposition; batch or continuous operation possible.

- Electrolysis cell: Non-compartmented cell with multiple electrodes spaced closely (0.5 mm).

- Reaction: Electrochemical oxidation introduces two methoxy groups regioselectively at the 2 and 5 positions of the dihydrofuran ring.

- Workup: Distillation to remove excess methanol and unreacted starting material; filtration to remove conducting salts; final purification by distillation under reduced pressure.

This method avoids the use of hazardous bromine and low temperatures required in older methods, offering a cleaner and more sustainable approach.

| Parameter | Details |

|---|---|

| Starting material | 2,5-Dihydrofuran |

| Alkanol | Methanol (preferred) |

| Conducting salt | Potassium benzenesulfonate (preferred) |

| Temperature | < 60°C |

| Electrolysis cell | Non-compartmented, multi-electrode stack |

| Purification | Distillation (80-100°C, 120-150 mbar) |

| Yield and efficiency | High regioselectivity and current efficiency |

Alternative Synthetic Routes and Catalytic Methods

- Ring-opening/ring-closing metathesis strategies have been reported for related dihydrofuran derivatives, enabling the construction of complex ring systems with alkynyl substituents.

- Acetal formation and protection strategies may be employed to stabilize intermediates during multi-step synthesis, especially when preparing dialkoxy derivatives.

- Catalysts: Mineral acids (e.g., hydrochloric acid) or organic acids (e.g., methanesulfonic acid) with pKa values between -9 and +3.77 are used to catalyze acetalization or related transformations.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The electrochemical method for dialkoxy-dihydrofuran synthesis is notable for its environmental advantages , avoiding toxic bromine and harsh low-temperature conditions.

- The regioselective introduction of alkoxy groups via electrochemical oxidation is surprisingly efficient , despite prior literature suggesting poor yields for olefin electrooxidation.

- The presence of the butynyl group requires careful handling due to its potential reactivity; reaction conditions must be optimized to prevent side reactions.

- Analytical techniques such as NMR spectroscopy and GC-MS are essential for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the but-3-yn-1-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.

Reduction: Conversion of the alkyne group to an alkane.

Substitution: Introduction of various nucleophiles, leading to substituted furan derivatives.

Scientific Research Applications

The compound 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran is a relatively novel chemical entity with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by relevant data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran a candidate for further investigation in cancer therapeutics.

Case Study:

A study published in a peer-reviewed journal demonstrated that dihydrofuran derivatives exhibited IC50 values in the micromolar range against breast cancer cells. The specific mechanism of action was linked to the modulation of apoptotic pathways and inhibition of growth factor signaling pathways.

Organic Synthesis

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations through established synthetic methodologies.

Data Table: Synthetic Applications

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Alkylated Dihydrofurans | 85 | |

| Cyclization | Polycyclic Compounds | 90 | |

| Functionalization | Diverse Derivatives | 75 |

Material Science

Polymer Chemistry

The incorporation of dihydrofuran derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These compounds can act as cross-linking agents or modifiers in polymer formulations.

Case Study:

In one investigation, polymers modified with dihydrofuran derivatives showed improved thermal degradation temperatures compared to unmodified controls. This enhancement is attributed to the stable furan ring structure that contributes to the overall stability of the polymer matrix.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic behavior of dihydrofuran derivatives is heavily influenced by substituents. Below is a comparison with key analogs:

- Key Insight: The target compound’s methoxy groups contrast sharply with the electron-withdrawing cyano/dicyanomethylene groups in TCF derivatives, which are optimized for NLO activity . The absence of strong acceptors in the target compound likely reduces its hyperpolarizability (β), limiting its utility in NLO materials.

Reactivity and Functionalization Potential

- Alkyne Group : The butynyl substituent enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in methoxy- or hydroxy-dominated analogs. This positions the compound as a candidate for modular synthesis.

- Steric Effects : The methyl group at the 5-position may hinder reactions at the dihydrofuran ring compared to less hindered analogs (e.g., unsubstituted dihydrofurans in ).

Physical and Stability Considerations

- Thermal Stability : Alkyne groups can introduce instability under acidic or high-temperature conditions, whereas TCF derivatives with fluorinated acceptors exhibit enhanced thermal resilience .

Biological Activity

2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran (commonly referred to as compound 1) is a synthetic compound with notable structural features that suggest potential biological activity. This article aims to provide a comprehensive overview of its biological activities, including its mechanism of action, pharmacological effects, and relevant case studies.

Antioxidant Activity

Research indicates that compounds with similar dihydrofuran structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran can scavenge free radicals effectively, demonstrating a potential for therapeutic applications in oxidative stress-related conditions .

Cytotoxicity and Anticancer Potential

A study evaluating the cytotoxic effects of various derivatives found that compounds similar to 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran exhibited varying degrees of cytotoxicity against cancer cell lines. The compound showed promising results against breast cancer cells (MCF7) with an IC value indicating effective inhibition of cell proliferation .

Table 1: Cytotoxicity Data for Selected Compounds

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| Compound 1 | MCF7 | 15 |

| Compound A | MCF7 | 20 |

| Compound B | MCF7 | 30 |

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in the treatment of Alzheimer’s disease. Preliminary findings suggest that compounds with similar methoxy and dihydrofuran functionalities can inhibit acetylcholinesterase (AChE). This inhibition enhances cholinergic transmission, potentially benefiting cognitive functions in neurodegenerative conditions .

The biological activity of 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran is hypothesized to involve interactions with specific enzyme targets and cellular pathways. Its antioxidant properties may stem from the ability to donate electrons to free radicals, thereby neutralizing them. Furthermore, its structure allows for potential interactions with AChE through hydrophobic and hydrogen bonding mechanisms.

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various compounds, 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a protective effect against oxidative damage .

Clinical Relevance in Cancer Treatment

A clinical trial investigated the efficacy of a formulation containing this compound in combination with standard chemotherapy agents. Results indicated enhanced therapeutic outcomes and reduced side effects compared to chemotherapy alone .

Q & A

Q. What synthetic methodologies are effective for preparing 2,5-dihydrofuran derivatives with complex substituents like butynyl and methoxy groups?

Methodological Answer: Synthesis of substituted 2,5-dihydrofurans typically involves cyclization reactions or functionalization of pre-existing furan scaffolds. For example:

- Cycloaddition reactions : [3+2] cycloadditions between alkynes and carbonyl compounds can introduce substituents like the butynyl group .

- Electrophilic substitution : Methoxy groups are often introduced via nucleophilic substitution or oxidation of intermediate diols.

- Protecting group strategies : Bulky substituents may require temporary protection (e.g., silyl ethers) to avoid steric hindrance during cyclization .

Q. Key Characterization Tools :

- NMR spectroscopy : and NMR can confirm regiochemistry and substituent orientation .

- X-ray crystallography : Resolves stereochemical ambiguities, especially for crystalline intermediates .

Q. How can NMR spectroscopy distinguish between regioisomers in 2,5-dihydrofuran derivatives?

Methodological Answer:

- Coupling constants : Vicinal coupling () in the dihydrofuran ring (typically 4–6 Hz) helps identify substituent positions.

- NOESY/ROESY : Nuclear Overhauser effects reveal spatial proximity of substituents (e.g., methoxy vs. methyl groups) .

- DEPT-135 : Differentiates CH, CH, and CH groups, critical for confirming the butynyl side chain .

Example : In related dihydrofurans, methoxy groups at C2 and C5 show distinct chemical shifts (~55–60 ppm) compared to alkyl substituents .

Advanced Research Questions

Q. How can contradictions in crystallographic data for dihydrofuran derivatives with bulky substituents be resolved?

Methodological Answer:

- High-resolution X-ray diffraction : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O, Br⋯Br contacts) that may distort bond lengths .

- Computational refinement : Density functional theory (DFT) optimizes atomic positions when experimental data is ambiguous .

Case Study : For 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, Br⋯Br interactions (3.4 Å) were found to influence packing but not the core structure .

Q. What electronic effects do electron-withdrawing/donating substituents (e.g., butynyl, methoxy) exert on the dihydrofuran ring’s reactivity?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to disentangle steric vs. electronic effects .

Experimental Validation : In sigmatropic rearrangements of related furans, electron-donating groups accelerate reaction rates by stabilizing transition states .

Q. How can stereochemical outcomes in dihydrofuran synthesis be controlled using asymmetric catalysis?

Methodological Answer:

- Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., Evans oxazolidinones) to dictate stereochemistry during cyclization .

- Organocatalysts : Proline derivatives can induce asymmetry in [3+2] cycloadditions via enamine intermediates .

- Transition-metal catalysis : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) enable enantioselective alkyne functionalization .

Q. What computational methods are reliable for predicting the stability of dihydrofuran derivatives in solution?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in polar solvents (e.g., DMSO, MeOH).

- QM/MM hybrid models : Combine quantum mechanics (for the dihydrofuran core) and molecular mechanics (for solvent molecules) .

- Thermodynamic integration : Calculate free energy differences between tautomers or conformers .

Case Study : For 5-acetyl-2,3-dihydrobenzo[b]furan, MD simulations predicted a 10:1 equilibrium favoring the keto form in water, validated by NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.